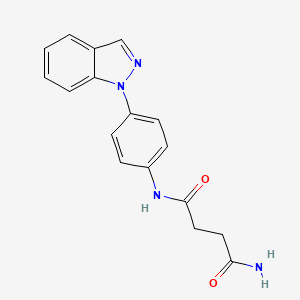
N'-(4-indazol-1-ylphenyl)butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-indazol-1-ylphenyl)butanediamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It has been found to have potential therapeutic applications in cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Applications De Recherche Scientifique
N'-(4-indazol-1-ylphenyl)butanediamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the NAE enzyme, which is involved in the activation of the ubiquitin-like protein NEDD8. This leads to the destabilization of various proteins that are critical for cancer cell survival and proliferation.
Mécanisme D'action
N'-(4-indazol-1-ylphenyl)butanediamide inhibits the NAE enzyme, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 is then conjugated to various proteins, including cullin-RING ligases (CRLs), which are involved in the degradation of proteins. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which destabilizes CRLs and other proteins critical for cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have potent anti-cancer effects in vitro and in vivo. It induces cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer. It has also been shown to inhibit tumor growth in xenograft models of breast and pancreatic cancer. In addition, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N'-(4-indazol-1-ylphenyl)butanediamide is its specificity for the NAE enzyme, which minimizes off-target effects. It has also been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. However, this compound has a short half-life in vivo, which limits its efficacy as a single-agent therapy. In addition, its mechanism of action may not be effective against all types of cancer, and further research is needed to identify biomarkers that can predict response to this compound.
Orientations Futures
There are several future directions for research on N'-(4-indazol-1-ylphenyl)butanediamide. One area of focus is the development of more potent and selective NAE inhibitors that can overcome the limitations of this compound. Another area of research is the identification of biomarkers that can predict response to this compound, which can help to personalize cancer treatment. Additionally, there is a need to investigate the potential of this compound as a combination therapy agent with other anti-cancer agents, such as chemotherapy and radiation therapy. Finally, further research is needed to understand the long-term effects of this compound on normal cells and tissues, as well as its potential for drug resistance.
Méthodes De Synthèse
The synthesis of N'-(4-indazol-1-ylphenyl)butanediamide involves a multi-step process that begins with the reaction of 4-bromo-1H-indazole with 4-aminobenzylamine to form 4-(4-aminobenzyl)-1H-indazole. This intermediate is then reacted with 1,4-dibromobutane to yield N-(4-bromobutyl)-4-(4-aminobenzyl)-1H-indazole. Finally, the bromine atoms are replaced with amino groups using sodium azide and ammonium chloride to produce this compound.
Propriétés
IUPAC Name |
N'-(4-indazol-1-ylphenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-16(22)9-10-17(23)20-13-5-7-14(8-6-13)21-15-4-2-1-3-12(15)11-19-21/h1-8,11H,9-10H2,(H2,18,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLMPJGBYXYNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)
![5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7434201.png)

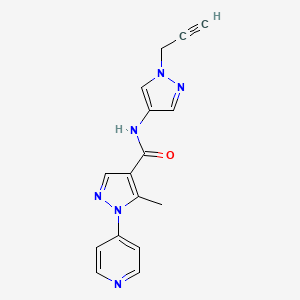
![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)
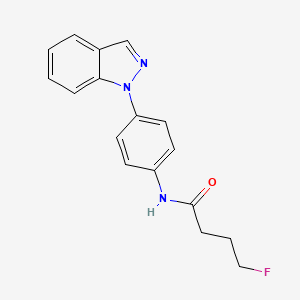
![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)

![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)
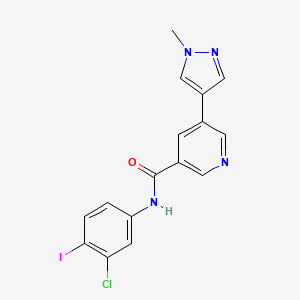
![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)
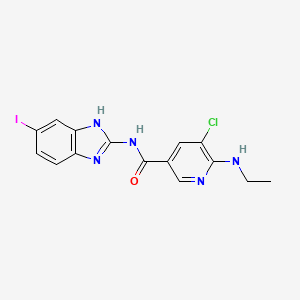
![3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434296.png)